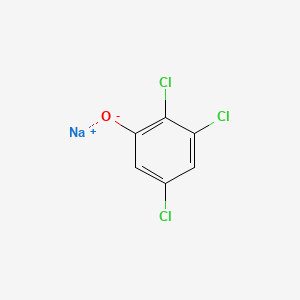
Sodium 2,3,5-trichlorophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3,5-trichlorophenolate: is a chemical compound with the molecular formula C6H2Cl3O.Na . It is a sodium salt derived from 2,3,5-trichlorophenol, a chlorinated phenol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Batch Process: In an industrial setting, the batch process is commonly used, where phenol and chlorine gas are reacted in large reactors under controlled temperature and pressure conditions.
Continuous Process: Continuous production methods involve a continuous feed of reactants and the continuous removal of the product, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding phenol derivative.
Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Products include carboxylic acids and phenolic acids.
Reduction: The primary product is 2,3,5-trichlorophenol.
Substitution: Substituted phenols and other derivatives.
Scientific Research Applications
Chemistry: Sodium 2,3,5-trichlorophenolate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is employed in biological studies to investigate the effects of chlorinated phenols on various biological systems. Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs. Industry: It finds applications in the production of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium 2,3,5-trichlorophenolate exerts its effects involves its interaction with molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes.
Comparison with Similar Compounds
Sodium 2,4,5-trichlorophenolate: This compound is structurally similar but has different positions of chlorine atoms on the phenol ring.
Sodium 2,3,4-trichlorophenolate: Another positional isomer with chlorine atoms at different positions.
Uniqueness: Sodium 2,3,5-trichlorophenolate is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
20226-63-5 |
|---|---|
Molecular Formula |
C6H2Cl3NaO |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
sodium;2,3,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(9)5(10)2-3;/h1-2,10H;/q;+1/p-1 |
InChI Key |
CZAHHQCARWJIIX-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


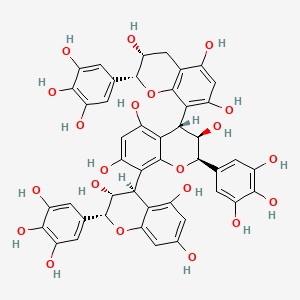
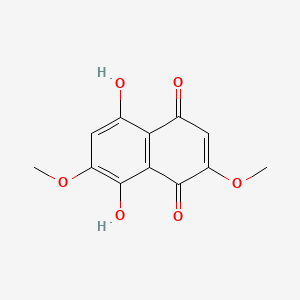
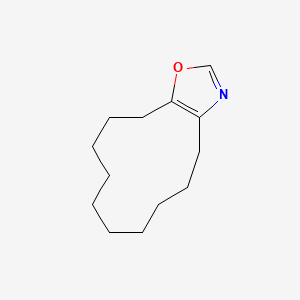
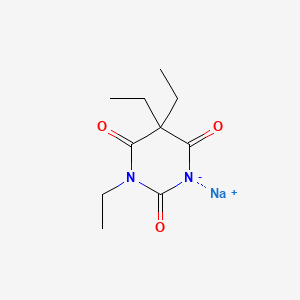

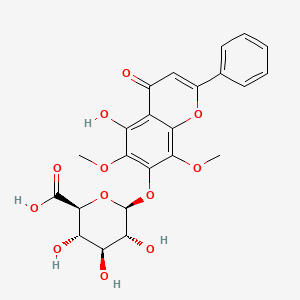
![2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B15342115.png)

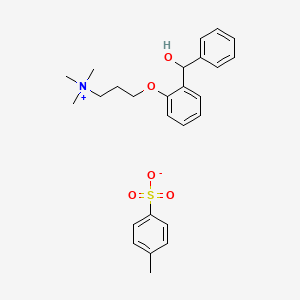
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
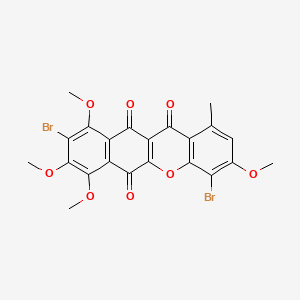

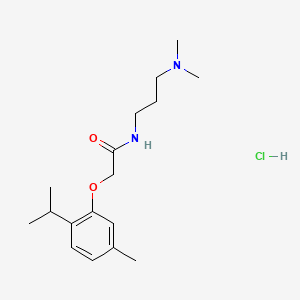
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
